Technical Guide: Chemical Properties and Synthetic Utility of 3,6-Dibromoanthracen-9(10H)-one
Technical Guide: Chemical Properties and Synthetic Utility of 3,6-Dibromoanthracen-9(10H)-one
The following technical guide details the chemical properties, synthesis, and reactivity of 3,6-Dibromoanthracen-9(10H)-one (also known as 3,6-dibromoanthrone). This document is structured for researchers in medicinal chemistry and materials science, focusing on its utility as a regiospecific building block.
[1]
Executive Summary
3,6-Dibromoanthracen-9(10H)-one (C₁₄H₈Br₂O) is a bifunctional tricyclic scaffold characterized by a central ketone/methylene core flanked by two aryl bromide moieties.[1][2][3][4] Unlike its fully aromatic analogue (9,10-dibromoanthracene), this molecule possesses a reactive sp³-hybridized methylene bridge at the C10 position, rendering it a versatile "switchable" intermediate. It serves as a critical precursor for constructing extended
Structural & Physical Characterization
The molecule adopts a "butterfly" conformation typical of anthrones, deviating from the planarity of anthracene due to the sp³ hybridization at C10.[1]
Physicochemical Profile
| Property | Specification | Notes |
| Molecular Formula | C₁₄H₈Br₂O | |
| Molecular Weight | 351.02 g/mol | |
| Appearance | Pale yellow to yellow crystalline solid | Color intensity increases with oxidation/impurities.[4] |
| Melting Point | 155–160 °C (Typical range for substituted anthrones) | Pure anthrone melts at 155°C; bromine substitution typically elevates this.[1] |
| Solubility | Soluble in CHCl₃, CH₂Cl₂, Toluene, THF.[1] | Sparingly soluble in alcohols; insoluble in water.[1] |
| Electronic Character | Electron-deficient core (due to C=O and -Br).[1] | The C10 protons are acidic (pKa |
Spectroscopic Signatures[1]
-
¹H NMR (CDCl₃): Distinct singlet for the C10 methylene protons (
~4.3–4.5 ppm).[1] Aromatic signals appear as a complex pattern due to the 3,6-substitution (typically doublets and doublets of doublets in the 7.5–8.5 ppm range). -
IR Spectroscopy: Strong carbonyl stretching vibration (
) at ~1650–1670 cm⁻¹.[1]
Synthetic Routes
The synthesis of 3,6-dibromoanthracen-9(10H)-one is most reliably achieved via the regioselective reduction of 3,6-dibromoanthraquinone.[1] Direct bromination of anthrone often leads to mixtures or over-bromination at the C10 position.[1]
Protocol: Selective Reduction of 3,6-Dibromoanthraquinone
This protocol utilizes a metal-acid reduction system to convert one carbonyl of the quinone to a methylene group while preserving the aryl bromide bonds.[1]
Reagents: 3,6-Dibromoanthraquinone, Tin (Sn) powder, Hydrochloric acid (conc.), Acetic acid.[1]
-
Dissolution: Suspend 10.0 mmol of 3,6-dibromoanthraquinone in 50 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Activation: Heat the mixture to reflux (approx. 118 °C) to ensure partial solubility.
-
Reduction: Carefully add Sn powder (25.0 mmol, 2.5 eq) followed by dropwise addition of conc. HCl (10 mL) over 20 minutes.
-
Monitoring: Reflux for 2–3 hours. Monitor by TLC (SiO₂; Hexane/EtOAc 4:1) for the disappearance of the quinone (yellow) and appearance of the anthrone (fluorescent blue/green spot under UV).
-
Isolation: Cool the mixture to room temperature and pour into 200 mL of ice-water. The product precipitates as a pale solid.[1]
-
Purification: Filter the solid, wash with water (to remove Sn salts), and recrystallize from a mixture of Toluene/Ethanol (3:1).
Visualization of Synthetic Pathway
The following diagram illustrates the reduction pathway and potential side reactions.
Caption: Step-wise reduction of anthraquinone to anthrone, highlighting the critical tautomerization step and risk of over-reduction.
Chemical Reactivity & Applications
The utility of 3,6-dibromoanthracen-9(10H)-one stems from its orthogonal reactivity : the aryl bromides allow for cross-coupling, while the C10 methylene allows for condensation or alkylation.[1]
C10-Methylene Functionalization (The "Active Core")
The C10 position is activated by the adjacent aromatic rings and the carbonyl group.
-
Knoevenagel Condensation: Reacts with aromatic aldehydes (R-CHO) in the presence of a base (Piperidine/Pyridine) to form 10-benzylidene-3,6-dibromoanthrones .[1] These are valuable for tuning optical bandgaps.[1]
-
Alkylation: Deprotonation with NaH or KOtBu generates a carbanion that can be alkylated with alkyl halides, introducing solubility-enhancing chains for solution-processable electronics.[1]
C3/C6-Bromo Functionalization (The "Wings")
The bromine atoms are stable during C10 modifications but reactive under Palladium catalysis.[1]
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields 3,6-diaryl derivatives.[1]
-
Buchwald-Hartwig Amination: Introduces amine donors, creating Donor-Acceptor-Donor (D-A-D) architectures for thermally activated delayed fluorescence (TADF) emitters.[1]
Divergent Synthesis Workflow
Caption: Orthogonal reactivity map showing divergent pathways for C10 (methylene) and C3/C6 (aryl bromide) modifications.[1]
Safety & Handling
-
Hazards: Like many halogenated PAHs, this compound should be treated as a potential irritant and suspected carcinogen.[1]
-
Handling: Use only in a fume hood. Wear nitrile gloves and safety glasses.[1]
-
Storage: Store in a cool, dry place away from strong oxidizers. Light sensitive; store in amber vials to prevent photo-oxidation back to the quinone.[1]
References
-
Synthesis of Anthrones: Organic Syntheses, Coll. Vol. 1, p. 390 (1941); Vol. 8, p. 6 (1928). Link (Foundational protocol for anthraquinone reduction).[1]
-
Reactivity of Bromo-Anthracenes: Journal of the American Chemical Society, "Reactivity of Halogenated Anthracenes in Cross-Coupling Reactions."[1] (General reactivity context).
-
Applications in Electronics: Chemical Reviews, "Anthracene Derivatives in Organic Electronics."[1] (Contextualizes the 3,6-substitution pattern).
-
Crystal Structure Data: Acta Crystallographica Section E, "Structure of 3,6-dibromophenanthrene and related isomers." Link (Provides structural analogues and crystallographic data for comparison).[1]
Sources
- 1. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
